2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-7-5-6-10-14(12)19-15(23)11-24-17-21-20-16(22(17)18)13-8-3-2-4-9-13/h2-10H,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTICTKCHAHSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-methylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Solvents: Dichloromethane, chloroform, ethanol
Bases: Triethylamine, sodium hydroxide
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group
Amino Derivatives: Formed from the reduction of nitro groups
Substituted Triazoles: Formed from nucleophilic substitution reactions
Scientific Research Applications
Research indicates that compounds containing the triazole moiety exhibit various biological activities due to their ability to interact with biological targets such as enzymes and receptors. The thioether group contributes to the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting oxidative stress.
- Case Studies :
- In vitro studies demonstrated significant growth inhibition of cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 75% .
- A study highlighted its effectiveness against multiple cancer types, including breast and colon cancers, indicating broad-spectrum anticancer activity .
Pharmacological Applications
The compound is being explored for various pharmacological applications:
- Antimicrobial Activity : Research suggests that triazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic disorders, such as α-glucosidase and acetylcholinesterase, which are relevant for diabetes and Alzheimer's disease respectively .
Table of Biological Activities
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Researchers have also explored various derivatives to enhance biological activity or selectivity against specific targets.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related 1,2,4-triazolyl-sulfanyl acetamides, focusing on substituent variations, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.47 g/mol. The structure features a triazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.
Case Study: HepG2 Cell Line
In a study assessing the anticancer effects against HepG2 liver cancer cells, several triazole derivatives were tested using the MTT assay. The results indicated that certain substitutions on the aryl rings significantly influenced cytotoxicity. For example:
- Compound 6d exhibited an IC50 value of 13.004 µg/mL , indicating potent anti-proliferative activity.
- In contrast, compound 6e showed lower potency with an IC50 of 28.399 µg/mL .
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6e | 28.399 | Moderate |
This suggests that the presence of electron-donating groups enhances anticancer activity, while electron-withdrawing groups reduce it.
Enzyme Inhibition
Triazole derivatives also demonstrate inhibitory effects on various metabolic enzymes. Notably, they have shown potential in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurological disorders.
Structure–Activity Relationship (SAR)
The biological activity of triazole compounds can be significantly influenced by their structural modifications:
- Electron-donating vs. Electron-withdrawing Groups : Compounds with electron-donating groups at specific positions on the phenyl ring tend to exhibit increased anti-proliferative activity.
- Positioning of Substituents : The positioning of substituents (ortho, meta, para) plays a crucial role in modulating biological activity.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysis : Use catalytic KI to accelerate nucleophilic substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
Basic: Which structural characterization techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
X-ray Crystallography : Resolves bond lengths and angles, confirming the triazole ring geometry and acetamide substitution pattern (e.g., C–S bond at 1.78 Å) .
NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3 ppm for N-(2-methylphenyl)) .
- ¹³C NMR : Carbonyl signals at δ 168–170 ppm .
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 380.12 .
Validation : Cross-validate with elemental analysis (C, H, N ±0.3%) and HPLC (C18 column, 95% acetonitrile/water) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
SAR studies should systematically modify substituents and assess activity:
Variable Substituents :
- Triazole Ring : Replace phenyl with furan or pyridyl groups to alter electron density .
- Acetamide Chain : Substitute 2-methylphenyl with fluorophenyl or indazole to modulate lipophilicity .
Biological Assays :
Q. Example SAR Table :
| Substituent (R) | Anti-exudative Activity (% Inhibition) | LogP |
|---|---|---|
| 4-Chlorophenyl | 72% | 3.1 |
| 4-Methoxyphenyl | 65% | 2.8 |
| Furan-2-yl | 81% | 2.5 |
| Pyridin-4-yl | 68% | 2.9 |
Key Insight : Electron-withdrawing groups (e.g., Cl) enhance activity by improving target binding .
Advanced: What computational methods are effective in optimizing reaction pathways and predicting physicochemical properties?
Methodological Answer:
Reaction Pathway Design :
- Quantum Chemical Calculations : Use Gaussian09 with DFT (B3LYP/6-311+G**) to model transition states and energy barriers .
- Machine Learning : Train models on PubChem data to predict optimal solvent/catalyst combinations .
Property Prediction :
- Lipophilicity (LogP) : Apply Crippen’s fragmentation method via ChemAxon.
- Solubility : Use COSMO-RS simulations in ADF software .
Case Study : ICReDD’s workflow reduced reaction optimization time by 40% via computational-experimental feedback loops .
Advanced: How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Assay Validation :
- Positive Controls : Include indomethacin (anti-inflammatory) to benchmark activity .
- Dose-Response Curves : Confirm EC₅₀ consistency across triplicate runs.
Orthogonal Assays :
- If in vitro COX-2 inhibition conflicts with in vivo edema reduction, perform ex vivo PGE₂ quantification in plasma .
Data Triangulation :
- Cross-reference with molecular docking (AutoDock Vina) to verify target engagement .
Example : A 15% discrepancy in IC₅₀ values between fluorometric and ELISA assays was resolved by standardizing ATP concentrations .
Advanced: What analytical strategies ensure compound stability under experimental storage conditions?
Methodological Answer:
Stability Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C).
- HPLC Purity Checks : Monitor degradation peaks at 0, 7, 30 days (storage: −20°C, argon atmosphere) .
Light Sensitivity :
Protocol : Prepare stock solutions in DMSO (10 mM), aliquot, and store at −80°C with desiccant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
